YS-201
Description
Historical Development of Dihydropyridine (B1217469) Derivatives in Therapeutic Research
The history of calcium channel blockers dates back to the mid-1960s, with early experimental work on molecules initially screened for coronary dilating properties leading to the discovery of their calcium entry blocking mechanism. nih.gov This research identified that these compounds interacted directly with L-type voltage-operated calcium channels. nih.gov The understanding of calcium's intracellular role in muscle contraction had been established much earlier, but pharmacological studies specifically targeting calcium function began in the mid-1960s, with therapeutic applications becoming widespread in the 1980s. nih.gov
Early compounds, initially termed calcium antagonists based on their effects in depolarized arteries contracted by calcium, were later understood to cause vasorelaxation by blocking calcium entry. nih.gov Radiochemical and electrophysiological studies, particularly with dihydropyridines, were instrumental in identifying their cellular targets as L-type voltage-operated calcium channels. nih.gov The modulated receptor theory further elucidated their membrane potential-dependent affinity, leading to the adoption of the term "calcium channel blocker" (CCB). nih.gov The first dihydropyridines, such as nifedipine, were discovered around 1975, followed by the development of numerous other members of this class, including longer-acting compounds, in subsequent decades. nuph.edu.uaresearchgate.net Dihydropyridines are primarily known for their selective action on L-type calcium channels in vascular smooth muscle. derangedphysiology.com
Significance of Calcium Antagonism in Disease Pathophysiology Research
Calcium antagonism is a significant area of research due to the crucial role of calcium dysregulation in the pathophysiology of various diseases. In the cardiovascular system, aberrant calcium handling contributes to conditions such as hypertension, angina pectoris, and ischemic heart disease. nih.govescardio.org Calcium antagonists exert their therapeutic effects by inhibiting trans-sarcolemmal calcium influx, thereby preventing deleterious calcium overload in cardiac and vascular tissue, reducing peripheral resistance, lowering myocardial oxygen demand, and improving myocardial oxygen balance. escardio.org Research has also explored the potential anti-atherosclerotic effects of calcium blockers.
Beyond cardiovascular diseases, calcium channels and calcium homeostasis are implicated in neurological disorders. Dysregulation of calcium signaling is present in conditions like Alzheimer's disease, associated with mechanisms such as mitochondrial failure, oxidative stress, and neuroinflammation. mdpi.com L-type voltage-dependent calcium channels, among others, are involved in these processes at the neuronal and glial levels. mdpi.com Similarly, CaV1.3 subtype calcium channels have been implicated in the pathogenesis of Parkinson's disease, and brain-penetrant dihydropyridine calcium channel blockers with some selectivity for this channel have shown neuroprotective effects in animal models, providing a rationale for their investigation in this context. imperial.ac.uk Calcium plays a central role in neuronal function and processes leading to cell death in Parkinson's disease, including oxidative stress and mitochondrial impairment. imperial.ac.uk
Positioning of Diperdipine (YS-201) within Calcium Antagonist Research
Diperdipine, also identified as this compound, is a chemical compound classified as a dihydropyridine-type calcium channel antagonist. glpbio.commedkoo.compatsnap.comresearchgate.net Its investigation positions it within the ongoing research efforts to discover and characterize new calcium modulating agents following the development of earlier generations of dihydropyridines. Diperdipine was previously under investigation, reaching the stage of clinical trials for potential use in the treatment of angina pectoris and hypertension. glpbio.commedkoo.com This indicates that research into Diperdipine aimed to explore its pharmacological properties and potential therapeutic utility in conditions where calcium antagonism is considered beneficial. It has been described as a new calcium antagonist in research dating back to the 1990s, suggesting it was part of the wave of newer dihydropyridine derivatives being studied at that time. patsnap.comnih.gov Research has characterized Diperdipine as an L-type calcium channel blocker. patsnap.com
Research Rationale and Objectives for Investigating Diperdipine
The rationale for investigating Diperdipine (this compound) stemmed from its identification as a new dihydropyridine calcium antagonist with potential applications in cardiovascular diseases. patsnap.comnih.gov The primary objectives of the research conducted on Diperdipine included evaluating its pharmacological effects, pharmacokinetic profile, and toxicology.
Specific research findings highlight the objectives related to its hemodynamic effects. Studies aimed to determine its impact on systemic vascular resistance, cardiac output, and ventricular function. Research showed that intravenous administration of Diperdipine markedly reduced systemic vascular resistance and improved stroke index and left ventricular ejection fraction in patients with coronary heart disease. glpbio.commedchemexpress.cn While mean pulmonary artery and wedge pressures slightly increased, this was considered a possible consequence of enhanced venous return, with right atrial and left ventricular end-diastolic pressures remaining largely unchanged. glpbio.commedchemexpress.cn An increase in preload, indicated by an augmented left ventricular end-diastolic volume index, was observed after Diperdipine administration. glpbio.commedchemexpress.cn The research indicated that intravenous Diperdipine appeared to be a potent arteriolar dilating agent with minimal effect on left ventricular contractility, although analysis of individual data suggested a minimally negative inotropic effect that was largely counterbalanced by afterload reduction. medchemexpress.cn
Pharmacokinetic studies were conducted to understand how the compound is absorbed, distributed, metabolized, and excreted. Research in dogs evaluated the first-pass effect and biliary excretion of Diperdipine. medchemexpress.cn Findings indicated an absolute bioavailability of 18.7% after intravenous and oral doses, with biliary excretion accounting for a small fraction (about 0.1%) of the total clearance. medchemexpress.cn The bioavailable fraction increased after intraportal administration, suggesting a prehepatic site of loss. medchemexpress.cn Diperdipine was found to be highly bound to plasma proteins (greater than 96%) and largely distributed in blood cells in dogs. medchemexpress.cn
Preclinical toxicity studies were also a crucial part of the research into Diperdipine to assess potential risks associated with its administration. Studies in mice and rats evaluated acute and subchronic toxicity following oral and intravenous application. researchgate.netnih.gov Intolerance reactions were observed at certain dose levels in these animal models. researchgate.netnih.gov Repeated oral administration in rats showed toxic effects at doses from 15 mg/kg body weight/day onwards, with the liver identified as a target organ exhibiting hepatocellular necrosis. nih.gov Mutagenicity studies using the Ames assay did not find a mutagenic potential for Diperdipine. nih.govnih.gov
Research also explored the potential of Diperdipine to reveal contractile reserve in ischemic but viable myocardium, suggesting a possible consequence of improved calcium metabolism or coronary flow, although this finding required further confirmation. patsnap.com
These diverse research objectives highlight the comprehensive investigation undertaken to characterize Diperdipine's pharmacological profile and potential therapeutic value within the landscape of calcium channel antagonists.
Research Findings: Hemodynamic Effects of Intravenous Diperdipine
Research evaluating the acute hemodynamic effects of intravenous Diperdipine in patients with coronary heart disease provided key findings summarized in the table below. medchemexpress.cn
| Hemodynamic Parameter | Effect of Intravenous Diperdipine | Notes |
| Systemic Vascular Resistance | Markedly reduced | Potent arteriolar dilating agent. medchemexpress.cn |
| Stroke Index | Improved | Largely counterbalanced a minor negative inotropic effect. medchemexpress.cn |
| Left Ventricular Ejection Fraction | Improved | Correlated inversely with control values. medchemexpress.cn |
| Mean Pulmonary Artery Pressure | Slightly increased | Possible consequence of enhanced venous return. medchemexpress.cn |
| Mean Pulmonary Wedge Pressure | Slightly increased | Possible consequence of enhanced venous return. medchemexpress.cn |
| Right Atrial Pressure | Not significantly changed | medchemexpress.cn |
| Left Ventricular End-Diastolic Pressure | Not significantly changed | medchemexpress.cn |
| Left Ventricular End-Diastolic Volume Index | Augmented | Clearly indicated an increase in preload. medchemexpress.cn |
| Left Ventricular Contractility | Not significantly changed | Estimated by end-systolic pressure-volume ratio and dP/dt max. medchemexpress.cn |
Research Findings: Pharmacokinetics of Diperdipine (Dog Study)
A study in dogs provided insights into the pharmacokinetic properties of Diperdipine. medchemexpress.cn
| Pharmacokinetic Parameter | Finding |
| Absolute Bioavailability | 18.7% (after intravenous and oral doses) |
| Biliary Excretion | Approximately 0.1% of total clearance |
| Bioavailable Fraction | Increased up to 44.3% after intraportal administration |
| Plasma Protein Binding | > 96% |
| Distribution | Largely distributed in blood cells (concentration-dependent process) |
Research Findings: Toxicity Studies of Diperdipine (Rodent Studies)
Preclinical toxicity studies in mice and rats investigated the effects of Diperdipine administration. researchgate.netnih.gov
| Study Type | Species | Administration Route | Key Findings |
| Acute Toxicity | Mice | Oral (gavage) | Intolerance reactions from 200 mg/kg b.w. p.o. onwards. researchgate.netnih.gov |
| Acute Toxicity | Rats | Oral (gavage) | Intolerance reactions from 250 mg/kg b.w. p.o. onwards. researchgate.netnih.gov |
| Acute Toxicity | Mice | Intravenous | Intolerance reactions from 10 mg/kg b.w. onwards. researchgate.netnih.gov |
| Acute Toxicity | Rats | Intravenous | Intolerance reactions from 10 mg/kg b.w. onwards. researchgate.netnih.gov |
| Subchronic Toxicity | Rats | Oral (up to 3 months) | Mildly toxic; toxic effects from 15 mg/kg b.w./day p.o. onwards; liver identified as target organ. nih.gov |
| Mutagenicity | N/A | In vitro (Ames assay) | No mutagenic potential observed. nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-O-ethyl 5-O-(2-piperidin-1-ylethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6/c1-4-32-23(28)20-16(2)25-17(3)21(22(20)18-9-8-10-19(15-18)27(30)31)24(29)33-14-13-26-11-6-5-7-12-26/h8-10,15,22,25H,4-7,11-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSRZVRITCRLIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCN3CCCCC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90910886 | |
| Record name | Ethyl 2-(piperidin-1-yl)ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90910886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108852-42-2 | |
| Record name | Diperdipine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108852422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-(piperidin-1-yl)ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90910886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPERDIPINE FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D01DZ0CP90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Pharmacological Investigations of Diperdipine
In Vitro Pharmacological Characterization
In vitro studies are crucial for elucidating the direct interactions of a compound with molecular targets and cellular processes before moving to complex in vivo systems. For diperdipine, this involves examining its effects at the cellular and enzymatic levels.
Calcium Channel Antagonism Mechanisms in Cellular Models
Dihydropyridines, including diperdipine, are known to primarily exert their effects through the antagonism of L-type calcium channels. derangedphysiology.comnih.govnih.gov These voltage-gated calcium channels are essential for calcium influx into various excitable cells, including smooth muscle cells and cardiomyocytes. The binding site for dihydropyridines on the L-type calcium channel is located on the α1c subunit, specifically involving transmembrane segment 6 of motif III and IV. derangedphysiology.comnih.gov This interaction can lead to a blockade of calcium entry, thereby influencing cellular processes dependent on intracellular calcium concentrations. The activity of dihydropyridines can be influenced by the membrane potential of the cell. frontiersin.org While the general mechanisms of L-type calcium channel antagonism by dihydropyridines are well-established, detailed in vitro studies specifically characterizing the precise binding kinetics, state-dependent interactions, and effects on different L-type calcium channel isoforms in various cellular models for diperdipine were not extensively found in the surveyed literature.
Receptor Binding Profiling and Selectivity Research
Receptor binding studies are conducted to determine the affinity and selectivity of a compound for a wide range of biological receptors. This helps to understand the primary target(s) of the compound and identify potential off-target interactions that could contribute to its pharmacological profile or adverse effects. As a dihydropyridine (B1217469), the primary binding target for diperdipine is expected to be L-type calcium channels. derangedphysiology.comnih.govnih.gov Research into the broader receptor binding profile and selectivity of diperdipine beyond calcium channels was not prominently featured in the available search results. Comprehensive selectivity research would typically involve screening the compound against a panel of various receptors, ion channels, and transporters to assess its binding affinity and functional effects.
Enzymatic Interaction Studies (e.g., Cytochrome P450 Enzymes)
In Vivo Pharmacodynamic Studies
In vivo pharmacodynamic studies evaluate the effects of a compound on physiological functions in living organisms. For diperdipine, research has focused on its impact on the cardiovascular system.
Cardiovascular Systemic Hemodynamics Research
Studies in vivo have investigated the effects of diperdipine on systemic hemodynamics, which involves the forces and flow of blood in the cardiovascular system. frontiersin.orgnih.gov
Systemic vascular resistance (SVR) is a key determinant of arterial blood pressure and is influenced primarily by the diameter of the arterioles. fda.govnih.govcvphysiology.comwikipedia.orgnih.govresearchgate.net Vasodilators, such as calcium channel blockers, reduce SVR by relaxing the smooth muscle in blood vessels, leading to vasodilation. wikipedia.orgcvpharmacology.com
The following table summarizes some of the acute hemodynamic effects observed with intravenous diperdipine:
| Hemodynamic Parameter | Observed Effect | Citation |
| Systemic Vascular Resistance (SVR) | Markedly reduced | nih.gov |
| Stroke Index | Improved | nih.gov |
| Left Ventricular Ejection Fraction | Improved | nih.gov |
| Mean Pulmonary Artery Pressure | Slightly increased | nih.gov |
| Pulmonary Wedge Pressure | Slightly increased | nih.gov |
| Right Atrial Pressure | Not significantly changed | nih.gov |
| Left Ventricular End-Diastolic Pressure | Not significantly changed | nih.gov |
| Left Ventricular Contractility | Not significantly changed (minimally negative in individual data) | nih.gov |
| Left Ventricular End-Diastolic Volume Index | Augmented | nih.gov |
The observed reduction in systemic vascular resistance underscores diperdipine's potent arteriolar dilating activity in vivo. nih.gov
Stroke Index and Left Ventricular Ejection Fraction Enhancement Studies
Research into the acute hemodynamic effects of intravenous diperdipine, particularly in studies involving subjects with coronary heart disease, has indicated an improvement in both stroke index and left ventricular ejection fraction (LVEF). The administration of diperdipine was found to markedly reduce systemic vascular resistance, which is a key factor contributing to the observed enhancement of stroke index and LVEF. medkoo.com The improvement in stroke index was directly correlated to control values. medkoo.com Studies have shown that diperdipine improved left ventricular ejection fraction, with the mechanism attributed to a slight increase in preload coupled with a marked decrease in afterload. chemsrc.com
Pulmonary Artery and Wedge Pressure Responses Research
Investigations into the effects of diperdipine on pulmonary pressures have shown that mean pulmonary artery and wedge pressures were slightly increased following its administration. medkoo.com This increase has been suggested as a possible consequence of enhanced venous return. medkoo.com Conversely, right atrial and left ventricular end-diastolic pressures were not significantly changed in these studies. medkoo.com
Left Ventricular End-Diastolic Volume Index Investigations
Studies have indicated that administration of diperdipine leads to an augmented left ventricular end-diastolic volume index. medkoo.commedchemexpress.com This augmented index clearly indicated an increase in preload after diperdipine administration. medkoo.commedchemexpress.com
Left Ventricular Contractility Assessment Methodologies
Left ventricular contractility in studies involving diperdipine has been estimated using methodologies such as the end-systolic pressure-volume ratio and dP/dt max. medkoo.com Based on these assessments, left ventricular contractility was not significantly changed following diperdipine administration. medkoo.com While analysis of individual data in one study suggested a minimally negative inotropic effect, this minor effect on contractility was largely counterbalanced by the marked reduction of afterload, leading to a significant improvement in stroke index. medkoo.com Diperdipine has been described as a potent arteriolar dilating agent that does not affect left ventricular contractility. medkoo.comnih.gov Furthermore, research exploring the synergistic action of diperdipine and postextrasystolic potentiation on left ventricular function found that diperdipine did not abolish the inotropic component of postextrasystolic potentiation. chemsrc.com
Summary of Observed Hemodynamic Changes with Diperdipine:
| Hemodynamic Parameter | Observed Change | Source |
| Systemic Vascular Resistance | Markedly Reduced | medkoo.com |
| Stroke Index | Improved | medkoo.com |
| Left Ventricular Ejection Fraction | Improved | medkoo.comchemsrc.com |
| Mean Pulmonary Artery Pressure | Slightly Increased | medkoo.com |
| Mean Pulmonary Wedge Pressure | Slightly Increased | medkoo.com |
| Right Atrial Pressure | Not Significantly Changed | medkoo.com |
| Left Ventricular End-Diastolic Pressure | Not Significantly Changed | medkoo.com |
| Left Ventricular End-Diastolic Volume Index | Augmented | medkoo.commedchemexpress.com |
| Left Ventricular Contractility | Not Significantly Changed | medkoo.com |
Organ-Specific Hemodynamic Effects Research
Information specifically detailing organ-specific hemodynamic effects research focusing solely on Diperdipine within the scope of preclinical investigations was not identified in the consulted literature. Research primarily highlights its general action as a potent arteriolar dilating agent. medkoo.comnih.gov
Pharmacokinetic and Biotransformation Research of Diperdipine
Absorption Dynamics Research
Absorption dynamics investigate the rate and extent to which diperdipine enters the systemic circulation. This is influenced by the route of administration and the drug's physicochemical properties. pressbooks.pubmerckmanuals.com
Oral Absorption Investigations
Studies have investigated the absorption of diperdipine following oral administration. Oral administration requires the drug to be absorbed from the gastrointestinal (GI) tract into the portal circulation. pressbooks.pub The rate and extent of GI absorption can be influenced by factors such as the drug's solubility, formulation, and the physiological environment of the GI tract, including pH and motility. pressbooks.pubderangedphysiology.com While specific detailed data on diperdipine's oral absorption rate and extent from general searches are limited, research in dogs involving oral doses has been conducted to assess its pharmacokinetics. nih.govnih.govmedchemexpress.cn
Intravenous Absorption Investigations
Intravenous (IV) administration bypasses the absorption phase as the drug is delivered directly into the bloodstream, reaching the systemic circulation immediately. pressbooks.pubmerckmanuals.com Studies involving intravenous doses of diperdipine in animals, such as dogs, have been performed as part of pharmacokinetic evaluations. nih.govnih.govmedchemexpress.cn This route is often used to determine absolute bioavailability by comparing the systemic exposure to that achieved with other routes. uga.edu
Bioavailability Research
Bioavailability refers to the proportion of an administered drug that reaches the systemic circulation in an unchanged form and is available to exert its effects. uga.edumypcnow.org It is a key pharmacokinetic parameter assessed through studies comparing systemic exposure following different routes of administration, typically oral versus intravenous. uga.edu
In studies conducted in bile duct cannulated dogs, the absolute bioavailability of diperdipine after oral and intravenous doses was calculated to be 18.7%. nih.govmedchemexpress.cn
Interactive Table 1: Absolute Bioavailability of Diperdipine in Dogs
| Route of Administration | Absolute Bioavailability (%) | Species |
| Oral and Intravenous | 18.7 | Dog |
Note: This table presents data from a specific study in dogs and may not be representative of bioavailability in other species, including humans.
The first-pass effect, or presystemic metabolism, is a significant factor influencing the oral bioavailability of a drug. uga.edumypcnow.orgnih.govwikipedia.org It involves the metabolism of the drug in the gastrointestinal lumen, gut wall, and liver before it reaches the systemic circulation. uga.edunih.govwikipedia.orgnih.gov
Research in dogs specifically evaluated the impact of the first-pass effect on diperdipine's pharmacokinetics. nih.govmedchemexpress.cn Following intraportal administration, which delivers the drug directly to the liver, the bioavailable fraction of diperdipine increased to 44.3%. nih.govmedchemexpress.cn This suggests a significant prehepatic site of loss for the drug, indicating that metabolism or elimination occurs before the drug passes through the liver via the portal vein. nih.govmedchemexpress.cn The liver is a major site of drug metabolism, but the gut wall also contributes to the first-pass effect through the activity of various enzymes. nih.govderangedphysiology.com
Interactive Table 2: Bioavailable Fraction of Diperdipine After Different Administration Routes in Dogs
| Route of Administration | Bioavailable Fraction (%) | Species |
| Oral and Intravenous | 18.7 | Dog |
| Intraportal | 44.3 | Dog |
Note: This table highlights the impact of bypassing the gastrointestinal absorption on diperdipine's bioavailability in dogs, suggesting a significant prehepatic loss.
First-Pass Effect Evaluation in Hepatic and Gastrointestinal Tissues
Distribution Profile Research
Drug distribution refers to the reversible movement of a drug within the body from the systemic circulation to various tissues and fluids. Key factors influencing distribution include plasma protein binding, tissue permeability, and blood flow. mypcnow.org Research on diperdipine has shown that the drug is highly bound to plasma proteins, with binding exceeding 96%. nih.govmedchemexpress.cn Furthermore, diperdipine was found to be largely distributed in blood cells, and this distribution appeared to be a concentration-dependent process. nih.govmedchemexpress.cn High plasma protein binding can limit the amount of free drug available to distribute into tissues and exert pharmacological effects.
Interactive Table 3: Plasma Protein Binding of Diperdipine
| Parameter | Value |
| Plasma Protein Binding | > 96% |
Note: High plasma protein binding can influence the free fraction of the drug available for distribution and action.
While the studies in dogs provide insights into diperdipine's distribution characteristics, detailed information on its distribution into specific tissues or organs from the available general search results is limited.
Tissue Distribution Assessment Methodologies
Tissue distribution studies are a crucial component of non-clinical pharmacokinetic evaluation, providing insights into where a compound and its metabolites are distributed and potentially accumulate within the body. tga.gov.aufda.gov This information is valuable for interpreting pharmacology and toxicology study results and for designing future experiments. tga.gov.aufda.gov
General methodologies for assessing tissue distribution typically involve administering the compound to animal models and subsequently measuring its concentration in various tissues and organs at different time points using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov Physiologically based pharmacokinetic (PBPK) models can also be used to predict tissue distribution based on in vitro data like lipophilicity and plasma protein binding. nih.gov While tissue distribution studies are a standard part of preclinical programs tga.gov.aufda.gov, detailed methodologies specifically applied to Diperdipine were not extensively described in the provided search results. However, Diperdipine has been mentioned in the context of tissue distribution studies in patents googleapis.com, and experimental studies in rats and mice involving oral and intravenous administration have been conducted. researchgate.netresearchgate.netglpbio.com
Plasma Protein Binding Research
Plasma protein binding is a significant factor influencing the pharmacokinetics of a drug, as only the unbound or free fraction is generally considered to be biologically active and available for distribution, metabolism, and elimination. qps.comnih.gov The extent of plasma protein binding can impact a drug's efficacy and safety profile. qps.com
Research on Diperdipine in dogs has indicated that the drug is highly bound to plasma proteins, with binding reported as greater than 96%. medchemexpress.cn This high level of protein binding suggests that only a small fraction of the total concentration in plasma is unbound and thus available to exert pharmacological effects or undergo passive diffusion into tissues. qps.com Plasma protein binding studies are typically conducted using methods such as ultrafiltration or equilibrium dialysis, followed by quantification of the unbound drug concentration using sensitive analytical techniques like LC-MS/MS. qps.comnih.govnih.gov The study in dogs likely employed standard methodologies available at the time to determine this high binding percentage. medchemexpress.cn
Table 1: Plasma Protein Binding of Diperdipine in Dogs
| Species | Extent of Plasma Protein Binding |
| Dog | > 96% medchemexpress.cn |
Metabolic Pathways and Metabolite Characterization Research
Drug metabolism, primarily occurring in the liver, is a key process in the biotransformation and elimination of many compounds. uga.edupharmaguideline.com Identifying the metabolic pathways and characterizing the resulting metabolites is essential for understanding a drug's pharmacokinetics and potential for drug interactions. europa.eu
For Diperdipine, studies in dogs have suggested a prehepatic site of loss glpbio.commedchemexpress.cn, which implies that a significant portion of the drug is metabolized before reaching the systemic circulation, potentially during absorption or its initial passage through the liver. While the specific metabolic pathways and structures of Diperdipine metabolites were not detailed in the provided search results, the observation of prehepatic loss strongly indicates that metabolic biotransformation is a significant factor in its disposition.
Hepatic Biotransformation Studies
The liver plays a central role in the biotransformation of many drugs through the action of various enzymes, including the cytochrome P450 (CYP) system. uga.edupharmaguideline.com Studies evaluating hepatic biotransformation can utilize in vitro models such as isolated perfused livers or cultured hepatocytes to assess drug uptake and metabolism. uga.edu The suggestion of a prehepatic site of loss for Diperdipine in dogs points towards significant metabolism occurring before systemic exposure, with the liver being a primary candidate for this biotransformation. glpbio.commedchemexpress.cn However, specific detailed studies focusing solely on the hepatic biotransformation of Diperdipine were not found in the provided information.
Metabolite Identification and Quantification Techniques
The identification and quantification of drug metabolites are critical steps in understanding a compound's biotransformation. youtube.com Modern analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are widely used for this purpose due to their sensitivity and ability to provide structural information on metabolites. youtube.com These techniques allow for the separation of the parent drug from its metabolites and their subsequent detection and characterization based on their mass-to-charge ratio and fragmentation patterns. youtube.com While LC-MS/MS is a standard technique for metabolite research youtube.com, the specific application of these techniques for identifying and quantifying Diperdipine metabolites was not detailed in the provided search results.
Elimination Kinetics Research
Drug elimination is the irreversible removal of the parent drug and its metabolites from the body through various routes, primarily excretion by the kidneys and liver (biliary excretion). pharmaguideline.comslideshare.net The rate and extent of elimination are described by pharmacokinetic parameters such as clearance and half-life, which follow specific kinetics, typically first-order kinetics for most drugs. slideshare.netnih.govwikipedia.orgyoutube.com
Studies in dogs have shown that biliary excretion accounts for a very small fraction of the total clearance of Diperdipine, approximately 0.1%. glpbio.commedchemexpress.cn This suggests that biliary excretion is not a major route of elimination for the parent drug in this species. The observation of a prehepatic site of loss glpbio.commedchemexpress.cn implies that elimination from the systemic circulation is significantly influenced by metabolism occurring before the drug reaches the general circulation. While pharmacokinetic studies in dogs were conducted medkoo.commedchemexpress.cn, specific details on elimination rate constants or half-life values for Diperdipine were not provided in the search results.
Biliary Excretion Investigations
Biliary excretion has been investigated as a route of elimination for Diperdipine. Studies conducted in bile duct cannulated dogs provided specific insights into the contribution of this pathway to the compound's clearance. These investigations involved administering Diperdipine via intravenous, oral, and intraportal routes to assess its pharmacokinetic behavior. nih.govuga.edumedchemexpress.cn
The study in dogs also assessed the impact of the route of administration on biliary excretion. After oral administration, a lesser fraction of Diperdipine was excreted in the bile compared to administration via the intraportal route. nih.gov This observation further supports the understanding of Diperdipine's handling by the liver and the limited role of biliary excretion in its elimination.
| Route of Administration (Dog Study) | Contribution to Total Clearance (%) |
| Biliary Excretion | ~0.1 nih.govuga.edumedchemexpress.cnmedchemexpress.com |
Half-Life Determination Methodologies
Determining the half-life of a compound is a fundamental aspect of pharmacokinetic research, providing insight into the rate at which the substance is eliminated from the body. The elimination half-life (t½) is defined as the time required for the concentration of the drug in the plasma or the total amount in the body to be reduced by half. wikipedia.orgnews-medical.netdrugs.com This parameter is inversely related to the elimination rate constant (Ke) and is influenced by both clearance and volume of distribution. purdue.edu
Methodologies for determining half-life typically involve measuring drug concentrations in biological fluids, such as plasma, over specific time intervals following administration. europa.eu These concentration-time data are then analyzed using pharmacokinetic models, which can be compartmental or noncompartmental. google.com The elimination phase of the concentration-time curve is used to calculate the elimination rate constant, from which the half-life can be derived using the relationship t½ = 0.693 / Ke. purdue.edu
Analytical techniques, such as High-Performance Liquid Chromatography (HPLC), are commonly employed to quantify drug concentrations in biological samples due to their sensitivity and specificity. medkoo.com While pharmacokinetic studies involving HPLC have been applied to investigate Diperdipine in dogs, specific data on the determined half-life of Diperdipine were not available in the consulted literature. medkoo.com
Toxicological and Safety Research of Diperdipine
Acute Toxicity Studies
Acute toxicity studies involve the administration of a substance in a single dose or multiple doses within a 24-hour period to experimental animals to determine the adverse effects that occur shortly after exposure. These studies help identify the immediate hazards of a compound.
Intolerance Reactions and Dose-Dependent Observations in Animal Models
Studies evaluating the acute toxicity of diperdipine following single oral and intravenous administration in mice and rats have reported the occurrence of intolerance reactions. In mice, oral administration via gavage resulted in intolerance reactions starting at a dose level of 200 mg/kg body weight (b.w.). patsnap.comnih.govresearchgate.net For rats, oral gavage administration caused intolerance reactions beginning at 250 mg/kg b.w. patsnap.comnih.govresearchgate.net Following single intravenous injection, intolerance reactions were observed in both mice and rats starting at a dose level of 10 mg/kg b.w. patsnap.comnih.govresearchgate.net
The observation of intolerance reactions at these dose levels indicates a dose-dependent response in the acute toxicity of diperdipine in these animal models.
| Animal Species | Route of Administration | Lowest Dose Showing Intolerance Reactions (mg/kg b.w.) |
|---|---|---|
| Mice | Oral (gavage) | 200 |
| Rats | Oral (gavage) | 250 |
| Mice | Intravenous | 10 |
| Rats | Intravenous | 10 |
Subchronic Toxicity Investigations
Subchronic toxicity studies assess the adverse effects of repeated exposure to a substance over a period typically ranging from 30 to 90 days. These studies are designed to identify target organs and characterize the toxicological profile following prolonged exposure.
Target Organ Identification and Pathological Findings (e.g., Liver Necrosis)
Repeated oral administration of diperdipine for up to 3 months in rats demonstrated that the substance was only mildly toxic. patsnap.comnih.govresearchgate.net Toxic effects were noted in rats from a dose of 15 mg diperdipine/kg b.w./day onwards. patsnap.comnih.govresearchgate.net The liver was identified as a target organ in these subchronic studies. patsnap.comnih.govresearchgate.net Pathological findings in the liver included miliary/submiliary hepatocellular necrosis. patsnap.comnih.govresearchgate.net
| Species | Route | Duration | Dose Level Showing Toxic Effects (mg/kg b.w./day) | Target Organ | Pathological Finding |
|---|---|---|---|---|---|
| Rats | Oral | Up to 3 months | ≥ 15 | Liver | Miliary/submiliary hepatocellular necrosis |
Genotoxicity and Mutagenicity Assessments
Genotoxicity and mutagenicity assessments are conducted to determine whether a chemical compound can induce genetic damage, such as mutations or chromosomal alterations. These studies are crucial for evaluating the potential carcinogenic risk of a substance.
Ames Assay and Bacterial Reverse Mutation Test Results
Studies investigating the mutagenic potential of diperdipine included assessments using Salmonella typhimurium, which is the basis of the Ames test, a bacterial reverse mutation assay. nih.govnih.govwikipedia.orgyoutube.com Based on the studies conducted, no mutagenic potential was observed for diperdipine. patsnap.comnih.govresearchgate.net
Local Tolerance Studies
Local tolerance studies are conducted to assess the effects of a substance at the site of contact or administration. For diperdipine, studies have been performed to evaluate local tolerance following both oral and intravenous administration in animals nih.gov. These studies are typically conducted prior to human exposure and may be integrated into general toxicity studies europa.eupmda.go.jp. The evaluation aims to differentiate between physical consequences of administration and local toxicological or pharmacodynamic effects erbc-group.com.
Studies involving single oral application of diperdipine to mice and rats indicated intolerance reactions starting at dose levels of 200 mg/kg body weight (b.w.) in mice and 250 mg/kg b.w. in rats nih.govpatsnap.com. Following single intravenous injection, intolerance reactions were observed starting at 10 mg/kg b.w. in both mice and rats nih.govpatsnap.com.
Repeated oral administration of diperdipine for up to 3 months in rats showed that toxic effects occurred from 15 mg/kg b.w./day onwards, with the liver identified as a target organ exhibiting miliary/submiliary hepatocellular necrosis nih.govpatsnap.com.
Immunotoxicity Research
Standard immunotoxicity assessments often involve tiered approaches, starting with basic evaluations and progressing to more specific functional tests if initial findings indicate potential immune system effects nih.gov. The absence of readily available specific data on diperdipine's immunotoxicity in the search results suggests that either such studies have not been widely published or were not a primary focus in the initial toxicological evaluations found.
Reproductive and Developmental Toxicity Research
Reproductive and developmental toxicity studies evaluate the potential for a substance to cause adverse effects on reproductive function, embryonic development, and pre- and postnatal development. These studies are crucial for assessing risks to fertility and the developing organism slideshare.netnih.govannamalaiuniversity.ac.in. Standard guidelines, such as those from the OECD, outline protocols for these evaluations, often involving exposure of animals before mating, during gestation, and through lactation oecd.orgoecd.org.
While general information on reproductive and developmental toxicity testing methodologies is available slideshare.netnih.govannamalaiuniversity.ac.inoecd.orgfda.gov, specific detailed findings regarding diperdipine's effects on reproduction or development were not extensively provided in the search results. One search result mentioned "No Development Reported" in the context of diperdipine and assisted reproductive technologies, but lacked specific study details hoelzel-biotech.com. Another source referencing experimental studies on the toxicity of diperdipine following oral and parenteral application did not explicitly detail reproductive or developmental outcomes, focusing more on acute and subchronic toxicity, local tolerance, and mutagenic potential nih.govresearchgate.net.
Developmental toxicity can manifest as mortality, structural abnormalities, altered growth, and functional impairments fda.gov. Reproductive toxicity can affect sexual behavior, fertility, and the integrity of the reproductive tract slideshare.net. Standard study designs, like the Extended One-Generation Reproductive Toxicity Study, aim to assess effects across multiple generations and developmental stages oecd.orgoecd.org.
Carcinogenicity Studies and Potential Associations
Carcinogenicity studies are long-term investigations conducted to determine if a substance can cause cancer. These studies are typically performed for drugs intended for long-term use or those with structural alerts for potential carcinogenicity pmda.go.jp. While there were mentions of diperdipine's mutagenic potential being evaluated, with no mutagenic effect reported nih.govresearchgate.netbrieflands.com, specific detailed carcinogenicity studies for diperdipine were not prominently featured in the search results.
However, there is a broader discussion in the literature regarding potential associations between calcium channel blockers (CCBs), the class of drugs to which diperdipine belongs, and the risk of cancer researchgate.netbrieflands.com. Some research has explored this potential association, considering mechanisms such as the blocking of calcium channels and its potential impact on apoptosis brieflands.com. Preclinical evidence from rodent carcinogenicity studies on other dihydropyridine (B1217469) CCBs like nifedipine, nimodipine, nisoldipine, and nitrendipine (B1678957) has generally not found evidence of a carcinogenic potential for these specific compounds researchgate.netbrieflands.com. The mechanistic understanding of how CCBs influence cell proliferation and apoptosis also does not strongly suggest a tumor-promoting activity researchgate.netbrieflands.com.
Despite the lack of specific published carcinogenicity study data for diperdipine in the search results, the general context of CCB research indicates that this is an area of toxicological consideration for this class of compounds.
Advanced Analytical Methodologies in Diperdipine Research
Chromatographic Techniques for Compound and Metabolite Analysis
Chromatographic techniques are fundamental in separating and analyzing complex mixtures, making them indispensable for the analysis of drug compounds and their metabolites.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely used technique in pharmaceutical analysis for substance separation, identification, and quantification. Its applications include purity assessment, content uniformity testing, and the analysis of related substances and degradation products. HPLC has been referenced in the context of analyzing the purity percentages of dihydropyridine (B1217469) derivatives, a class of compounds that includes diperdipine googleapis.comdntb.gov.ua. Furthermore, HPLC was utilized in a study evaluating the first pass effect and biliary excretion of diperdipine in dogs epo.org. While specific detailed chromatographic parameters or extensive data tables for diperdipine analysis by HPLC were not extensively detailed in the available information, the mention of its use highlights its relevance for the analysis of diperdipine in biological samples and for purity assessment of related dihydropyridine structures dntb.gov.uaepo.org.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This hyphenated technique is particularly valuable for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity and specificity researchgate.netgoogle.com. LC-MS/MS allows for the identification and quantification of analytes even at very low concentrations, and it is widely applied in pharmacokinetic, toxicokinetic, and metabolism studies googleapis.comgoogleapis.com. While direct, detailed studies on the quantification of diperdipine or its metabolites using LC-MS/MS were not prominently featured in the search results, LC-MS analysis was mentioned in patents listing diperdipine among other calcium channel blockers, indicating the potential applicability of this technique for diperdipine analysis farmaceut.orguga.edugoogleapis.com. The general utility of LC-MS/MS for quantifying drugs and metabolites in biological fluids underscores its importance as a potential method in diperdipine research, particularly for pharmacokinetic studies and metabolite profiling researchgate.netgoogleapis.comgoogleapis.com.
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic methods provide valuable information about the structure, identity, and quantity of a compound based on its interaction with electromagnetic radiation.
Morphologically-Directed Raman Spectroscopy (MDRS) in Drug Formulation Research
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular vibrations of a sample, generating a unique spectral fingerprint farmaceut.orguga.edu. It is increasingly used in the pharmaceutical industry for various applications, including the identification and verification of components in formulations, analysis of polymorphs, and determination of component distribution farmaceut.orgresearchgate.netresearchgate.net. Morphologically-Directed Raman Spectroscopy (MDRS) combines automated microscopy with Raman spectroscopy to provide both morphological and chemical information on individual particles within a sample farmaceut.org. This is particularly useful in drug formulation research for characterizing the chemical composition and morphology of active pharmaceutical ingredients (APIs) and excipients, as well as for investigating particle size, shape, and distribution farmaceut.org. While no specific studies applying Raman spectroscopy or MDRS directly to diperdipine or its formulations were found in the provided search results, the technique's capabilities are highly relevant for the characterization and analysis of solid-state properties and component distribution within diperdipine drug products farmaceut.orgresearchgate.net.
In Vitro Dissolution Testing in Pharmacokinetic Correlation
In vitro dissolution testing is a critical analytical procedure used to measure the rate and extent to which a drug substance is released from a dosage form and dissolves in a dissolution medium. This test is essential for quality control, ensuring batch-to-batch consistency, and guiding the development of new formulations. Furthermore, in vitro dissolution testing plays a significant role in establishing in vivo-in vitro correlations (IVIVC), which can allow the dissolution test to serve as a surrogate marker for in vivo bioavailability. The dissolution rate of a drug is a key factor influencing its absorption and bioavailability, particularly for poorly soluble compounds. While specific in vitro dissolution testing data or profiles for diperdipine were not available in the provided information, the general principles and importance of this testing are highly relevant for understanding the release characteristics and potential in vivo performance of diperdipine formulations.
Bioanalytical Method Validation for Diperdipine Studies
Bioanalytical method validation is a crucial process that ensures the reliability, accuracy, and consistency of analytical methods used to quantify drugs and their metabolites in biological matrices (such as blood, plasma, serum, or urine) googleapis.com. This validation is a regulatory requirement for studies supporting drug development and registration. Key parameters evaluated during bioanalytical method validation include selectivity, accuracy, precision, linearity, sensitivity (limit of detection and limit of quantification), recovery, and stability of the analyte in the biological matrix epo.orggoogleapis.com. While a specific detailed bioanalytical method validation study for diperdipine was not found in the search results, the general principles outlined in guidelines such as ICH M10 are applicable to the development and validation of methods for quantifying diperdipine in biological samples for pharmacokinetic and toxicokinetic studies. The importance of validated bioanalytical methods is paramount to ensure the integrity and reliability of data generated in studies involving diperdipine googleapis.com.
Computational Modeling and Simulation Approaches
Computational modeling and simulation approaches play a significant role in modern drug discovery and development by providing quantitative insights into complex biological and chemical processes. mdpi.comnih.govthe-innovation.orgresearchgate.netnih.gov These methods leverage computing power to study phenomena that may be difficult or impossible to investigate solely through experimental means. researchgate.net They can range from physics-based simulations to kinetic models, machine learning, and statistical models. mdpi.com The goal is often to enhance the understanding of mechanisms, optimize outcomes, and develop more efficient systems. mdpi.com While computational modeling is a powerful tool in pharmaceutical research, specific applications of these broad approaches directly related to Diperdipine were not identified in the conducted literature search.
Pharmacokinetic Modeling and Simulation
Pharmacokinetic (PK) modeling and simulation is a crucial aspect of understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. ovgu.de PK models use mathematical approaches to simulate these processes and estimate parameters such as volume of distribution, clearance, half-life, maximum concentration, area under the concentration curve, and bioavailability. ovgu.de These models offer advantages such as the ability to extrapolate across different doses, routes, and species, and to predict drug concentrations in target tissues. ovgu.de Physiologically based pharmacokinetic (PBPK) modeling, a type of PK modeling, integrates a drug's physicochemical properties with anatomical and physiological data to predict its behavior within the body. mdpi.com PBPK modeling is used in various applications, including predicting drug-drug interactions and estimating tissue concentrations. mdpi.com Population pharmacokinetic (popPK) analysis studies the variability in drug concentrations within a patient population using mathematical models to describe PK data. allucent.com Despite the widespread use of these techniques in pharmaceutical research and regulatory submissions, specific published studies detailing the pharmacokinetic modeling and simulation of Diperdipine were not found in the conducted search.
Drug-Receptor Interaction Modeling
Drug-receptor interaction modeling aims to understand the specific binding events between a drug molecule and its biological target, typically a protein receptor. This interaction is often described as a highly specific process, similar to a lock and key mechanism. Computational methods, including molecular docking and molecular dynamics simulations, are powerful tools used to decipher the intricacies of these interactions. nih.gov Molecular docking can predict the binding modes and affinity of a drug to a receptor, while molecular dynamics simulations assess the stability of the drug-receptor complex over time and provide insights into the dynamic nature of the interaction. nih.gov These approaches are essential for optimizing drug design by predicting binding affinity and potential off-target effects. While these computational techniques are fundamental in studying how drugs interact with their targets, specific research applying drug-receptor interaction modeling to Diperdipine was not identified in the conducted literature search.
Clinical Research Aspects and Translational Studies on Diperdipine
Phase I Clinical Study Design and Evaluation
Phase I clinical trials are typically the initial studies conducted in humans to evaluate a new drug's safety, tolerability, and pharmacokinetics uc.eduquanticate.com. These studies often involve a small group of healthy volunteers and may utilize single ascending dose (SAD) and multiple ascending dose (MAD) designs to determine a safe dose range and understand how the drug is processed by the body quanticate.comnih.gov. While specific detailed designs for all Diperdipine Phase I studies in humans were not extensively detailed in the search results, a conference paper abstract mentions the evaluation of Diperdipine in four Phase I studies researchgate.net.
Pharmacokinetic Parameters in Human Subjects
Clinical Hemodynamic Investigations
Clinical hemodynamic investigations assess the effects of a drug on the circulatory system, including blood pressure, heart rate, vascular resistance, and cardiac function. Studies have investigated the acute hemodynamic effects of intravenous Diperdipine in patients with coronary heart disease nih.gov.
Effects in Coronary Heart Disease Patients
In patients with coronary heart disease, intravenous administration of Diperdipine has been shown to markedly reduce systemic vascular resistance nih.gov. This reduction in afterload was associated with an improvement in stroke index and left ventricular ejection fraction nih.gov. Mean pulmonary artery and wedge pressures were slightly increased, potentially due to enhanced venous return, while right atrial and left ventricular end-diastolic pressures did not change significantly nih.gov. An augmented left ventricular end-diastolic volume index after Diperdipine administration indicated an increase in preload nih.gov.
Diperdipine has also been studied for its effects on left ventricular wall motion abnormalities in patients with coronary heart disease, particularly in conjunction with postextrasystolic potentiation nih.gov. Diperdipine improved left ventricular ejection fraction, primarily through a marked decrease in afterload nih.gov. It was observed that Diperdipine did not abolish the inotropic component of postextrasystolic potentiation, and the combination of the two interventions had additive effects on improving left ventricular ejection fraction and regional wall motion nih.gov. Diperdipine also appeared to restore the responsiveness of akinetic segments to postextrasystolic potentiation, suggesting a potential effect on calcium metabolism or coronary flow in ischemic but still viable myocardium nih.govpatsnap.com.
Left Ventricular Function and Contractility Analysis
Below is a summary of key hemodynamic effects observed in coronary heart disease patients:
| Hemodynamic Parameter | Observed Effect in Coronary Heart Disease Patients (Intravenous Diperdipine) | Citation |
| Systemic Vascular Resistance | Markedly reduced | nih.gov |
| Stroke Index | Improved | nih.gov |
| Left Ventricular Ejection Fraction | Improved | nih.gov |
| Mean Pulmonary Artery Pressure | Slightly increased | nih.gov |
| Mean Pulmonary Wedge Pressure | Slightly increased | nih.gov |
| Right Atrial Pressure | Not significantly changed | nih.gov |
| Left Ventricular End-Diastolic Pressure | Not significantly changed | nih.gov |
| Left Ventricular End-Diastolic Volume Index | Augmented (Increase in preload) | nih.gov |
| Left Ventricular Contractility | Not significantly changed (minimally negative inotropic effect suggested) | nih.gov |
Pharmacogenomics and Individual Variability in Response to Diperdipine
Pharmacogenomics is the study of how genetic variations influence an individual's response to drugs, with the goal of optimizing efficacy and minimizing toxicity based on their genetic makeup nih.govmhmedical.com. Genetic variations can affect drug-metabolizing enzymes, transporters, and target proteins, thereby influencing pharmacokinetic and pharmacodynamic properties mhmedical.com. While the concept of pharmacogenomics is relevant to understanding individual variability in drug response, specific detailed research findings on the pharmacogenomics of Diperdipine and how genetic factors contribute to individual variability in response were not found in the provided search results. Diperdipine was mentioned in a patent document in the context of pharmacogenomic information, suggesting potential future or ongoing research in this area google.com.
Considerations for Future Clinical Development and Regulatory Science
Future clinical development and regulatory science considerations for a compound like Diperdipine would be guided by evolving landscapes in clinical research and regulatory affairs. While specific research findings or data tables pertaining directly to Diperdipine in this context were not available in the consulted sources, general principles and trends in regulatory science provide a framework for considering its future path.
Regulatory science plays a crucial role in bridging the gap between scientific advancements and the translation of these into approved therapies. It provides a framework for assessing scientific evidence, adopting new innovations, and maintaining public trust in medical products abpi.org.uk. For a compound undergoing clinical development, this involves navigating a complex set of guidelines and requirements designed to ensure the quality, safety, and efficacy of the potential medicine abpi.org.uk.
Key considerations for the future clinical development of Diperdipine, in light of broader trends in regulatory science, would likely involve adapting to advancements in areas such as digital health, data science, and the increasing integration of real-world evidence abpi.org.ukfrontiersin.orgbgosoftware.com. Regulatory authorities are increasingly focused on how these innovations can be leveraged to improve the efficiency and effectiveness of clinical trials and post-market surveillance abpi.org.uk.
The development of a comprehensive clinical development plan (CDP) is a strategic imperative for guiding the progression of a compound from early research through to conclusive studies iqvia.com. Although not always a mandatory regulatory document, a well-structured CDP can demonstrate preparedness to regulators and streamline the approval process iqvia.com. For Diperdipine, such a plan would need to incorporate evolving regulatory expectations and leverage new methodologies in clinical trial design and data analysis iqvia.comnih.gov.
Regulatory science also emphasizes the importance of harmonizing guidelines across different regions and promoting ethical conduct in research, particularly concerning the treatment of human subjects, data privacy, and informed consent bgosoftware.com. Future development plans for Diperdipine would need to strictly adhere to these ethical and data protection standards, which are continually being refined by regulatory bodies globally bgosoftware.com.
The shift towards more decentralized clinical studies and the integration of artificial intelligence and advanced statistical methodologies in trial design and analysis are also significant trends impacting future clinical development and regulatory review bgosoftware.comnih.gov. Regulatory science is working to accommodate these advancements while ensuring patient safety and data integrity bgosoftware.com. For Diperdipine, exploring the potential for decentralized trial components or utilizing advanced analytical techniques could be part of future development strategies, subject to regulatory acceptance and guidance.
Considerations for future regulatory interactions regarding Diperdipine would involve proactive engagement with regulatory authorities to discuss development plans, especially when incorporating innovative approaches iqvia.com. Regulatory science aims to facilitate innovation while maintaining a balance with patient safety bgosoftware.com. Therefore, demonstrating the scientific rigor and regulatory compliance of novel methodologies used in Diperdipine's development would be crucial.
Synthesis and Structural Analogue Research Pertaining to Diperdipine
Synthetic Pathways to Diperdipine and Related Dihydropyridines
The synthesis of 1,4-dihydropyridines commonly employs methods such as the Hantzsch synthesis or multicomponent reactions. researchgate.netorganic-chemistry.org These approaches generally involve the condensation of an aldehyde, a -ketoester, and a nitrogen source, such as ammonia (B1221849) or an amine. organic-chemistry.org
Specific synthetic routes for dihydropyridine (B1217469) compounds, including those structurally related to Diperdipine, have been described. One common strategy involves a two-step procedure. The first step is the condensation of an aromatic aldehyde with an alkyl acetoacetate (B1235776), often in the presence of a catalyst, to form a benzylidene intermediate. google.comgoogleapis.com The second step involves the reaction of this benzylidene intermediate with an alkyl aminocrotonate (also known as an enamine) to form the dihydropyridine ring. google.comgoogleapis.com Catalytic systems, including those utilizing pyridyl carboxylic acids in combination with secondary amines, have been developed to improve the yield and purity of benzylidene intermediates. google.com
Another approach involves the simultaneous reaction of the aromatic aldehyde, acetoacetate ester, and 3-aminocrotonic acid ester in a single step. googleapis.com Various catalysts and reaction conditions, including the use of alcoholic solvents and elevated temperatures, have been explored to optimize these processes. google.comgoogleapis.comgoogle.com
Diperdipine's chemical name, ethyl-(beta-piperidinoethyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, indicates its structure contains a 1,4-dihydropyridine (B1200194) core substituted at the 4-position with a 3-nitrophenyl group and at the 3 and 5 positions with ester groups, one of which is a -piperidinoethyl ester. researchgate.net The synthesis of such a compound would likely involve a Hantzsch-type condensation using 3-nitrobenzaldehyde, ethyl acetoacetate, and a -piperidinoethyl acetoacetate or related synthons, followed by cyclization.
Related dihydropyridines, such as amlodipine, felodipine, nicardipine, and nifedipine, are synthesized using similar general methodologies, with variations in the starting aldehyde and -dicarbonyl compounds to introduce different substituents on the dihydropyridine core. researchgate.netbiointerfaceresearch.comgoogle.comgoogleapis.com
Structure-Activity Relationship (SAR) Studies of Diperdipine Derivatives
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a compound's chemical structure affect its biological activity. collaborativedrug.comchemrxiv.org For dihydropyridines like Diperdipine, SAR studies focus on the influence of substituents at different positions of the 1,4-dihydropyridine ring on their calcium channel blocking activity and other pharmacological properties. researchgate.net
While specific detailed SAR studies solely focused on a wide range of Diperdipine derivatives were not extensively found, research on other dihydropyridine derivatives provides insights into general SAR principles applicable to this class. The substitution pattern on the 1,4-dihydropyridine core significantly impacts activity. For instance, the position and nature of substituents on the phenyl ring at the 4-position are known to influence calcium channel antagonist effects. researchgate.net Modifications at the ester groups at the 3 and 5 positions also play a role in the potency and pharmacokinetic properties of dihydropyridines. biointerfaceresearch.com
SAR studies often involve synthesizing a series of analogues with systematic variations in their structure and evaluating their biological activity. nih.govnih.govrjsocmed.com By correlating the structural changes with the observed activity, researchers can identify key structural features responsible for the desired pharmacological effect. collaborativedrug.comchemrxiv.org For dihydropyridines, this has led to the development of compounds with varyingselectivity and potency towards different types of calcium channels.
Development of Novel Diperdipine Analogues with Modified Pharmacological Profiles
The development of novel Diperdipine analogues aims to create compounds with improved pharmacological profiles compared to the parent compound or other existing dihydropyridines. researchgate.net This can involve modifications to enhance potency, improve selectivity for specific calcium channel subtypes, alter pharmacokinetic properties (such as absorption, distribution, metabolism, and excretion), or reduce potential side effects.
The synthesis of novel analogues often builds upon the understanding gained from SAR studies. By introducing specific substituents or modifying existing ones on the dihydropyridine core, researchers can tune the compound's interaction with its biological targets. For example, variations in the ester groups at the 3 and 5 positions, the substituent at the 4-position phenyl ring, or modifications to the dihydropyridine ring itself can lead to analogues with altered activity.
The design and synthesis of new dihydropyridine derivatives with modified pharmacological profiles is an ongoing area of research. researchgate.netbiointerfaceresearch.com This includes the exploration of novel substituents and structural motifs to generate compounds with potentially improved therapeutic properties for cardiovascular diseases and other conditions where calcium channel modulation is beneficial. researchgate.netbiointerfaceresearch.com The development of new analogues is often driven by the need for improved efficacy, reduced toxicity, or more favorable pharmacokinetic properties. researchgate.netuga.edu
Therapeutic Applications and Disease Models in Diperdipine Research
Hypertension Research Models
Diperdipine is being investigated for its potential application in the treatment of hypertension researchgate.netpatsnap.comnih.gov. As a dihydropyridine-type calcium channel antagonist, it is understood to reduce systemic vascular resistance, a primary mechanism for lowering blood pressure glpbio.commdpi.com.
Angina Pectoris Research Models
Research into Diperdipine includes its potential use for managing angina pectoris researchgate.netpatsnap.comnih.gov. Studies involving intravenous administration of diperdipine in patients with coronary heart disease have shown that the compound markedly reduced systemic vascular resistance and improved stroke index and left ventricular ejection fraction medkoo.comglpbio.comnih.gov.
Dysrhythmic Conditions Research
Diperdipine has been indicated for potential use in the management of dysrhythmic conditions researchgate.netpatsnap.comnih.gov.
Potential Neurodegenerative and Neurological Disease Research (as a calcium channel blocker)
Diperdipine functions as a calcium channel blocker researchgate.netpatsnap.commedkoo.comglpbio.comjacc.orgnih.gov. Calcium channel blockers as a class are being explored for their potential therapeutic roles in neurodegenerative and neurological diseases nih.govnih.govnih.govalzdiscovery.orgfrontiersin.orgunimelb.edu.auplos.org. This is due in part to the involvement of calcium homeostasis in neuronal function and the potential neuroprotective effects that calcium channel modulation may offer alzdiscovery.orgunimelb.edu.au. However, based on the currently available information, specific research models utilizing Diperdipine itself in the context of neurodegenerative or neurological diseases were not identified.
Ischemia Models
Research involving Diperdipine in the context of ischemia includes studies on its synergistic action with postextrasystolic potentiation on left ventricular wall motion abnormalities in coronary heart disease patsnap.comjacc.orgjci.org. These studies suggest a potential benefit of Diperdipine in ischemic myocardium, possibly through mechanisms involving improved calcium metabolism or coronary flow in still viable tissue patsnap.com.
Cardioprotective Effects Research
Studies have explored potential cardioprotective effects associated with Diperdipine. Research in patients with coronary heart disease demonstrated that intravenous diperdipine improved stroke index and left ventricular ejection fraction medkoo.comglpbio.comnih.gov. Furthermore, investigations into its synergistic action in ischemic myocardium suggest a possible role in improving calcium metabolism or coronary flow, which could contribute to cardioprotection patsnap.com.
Challenges and Future Directions in Diperdipine Research
Bridging Preclinical Findings to Clinical Translation
A significant challenge in the development of potential therapeutic agents, including compounds structurally related to Diperdipine, lies in effectively translating findings from preclinical studies to clinical applications frontiersin.orgnih.govnih.govresearchgate.net. Preclinical animal studies, while essential, can present translational gaps, with safety liabilities sometimes emerging in human trials that were not predicted by animal models frontiersin.org. The lack of "robustness" in preclinical science, where experiments are often conducted under narrow conditions, can lead to failures when these approaches are tested in the more complex and genetically diverse human population nih.gov.
Improving the predictability of success in clinical trials requires novel approaches to preclinical science, potentially incorporating advanced statistical, scientific, mathematical, and biological models nih.gov. For compounds targeting complex systems like the central nervous system, where Diperdipine's potential M4 receptor activity might be relevant, challenges include the need for more standardized safety pharmacology protocols and more quantitative measures in neurological screens researchgate.netgoogle.comgoogleapis.comfrontiersin.org. Digitalization of toxicology and more holistic monitoring in animal studies could potentially yield more computationally accessible and translationally relevant datasets frontiersin.org.
Optimization of Research Methodologies and Analytical Techniques
Optimizing research methodologies and analytical techniques is crucial for advancing the understanding of compounds like Diperdipine scribbr.comref-n-write.comharvard.eduresearchgate.netlearningscientists.org. The selection of appropriate methods for data collection and analysis, whether quantitative or qualitative, is fundamental to robust research design scribbr.comref-n-write.com.
For characterizing the activity and properties of Diperdipine, advanced analytical techniques in biosciences are essential harvard.edu. These techniques are critical for areas such as understanding the interaction between compounds and their targets, assessing pharmacokinetic and pharmacodynamic profiles, and identifying potential biomarkers nih.govresearchgate.netmayo.edu. Challenges may include developing highly sensitive and specific assays for detecting and quantifying the compound and its metabolites in biological matrices, as well as optimizing methods for studying its interaction with calcium channels and muscarinic receptors at a molecular level researchgate.netgoogle.com. Future directions involve leveraging advancements in analytical instrumentation and computational methods to gain deeper insights into the compound's behavior and effects researchgate.net.
Exploration of New Therapeutic Modalities and Combinations
The exploration of new therapeutic modalities and combinations is a key area for future research involving compounds like Diperdipine mayo.edunih.govphysio-pedia.comreviewofophthalmology.com. While Diperdipine is identified as a calcium antagonist, its potential interaction with muscarinic M4 receptors suggests possible applications in neurological disorders researchgate.netgoogle.comgoogleapis.com.
Future research could investigate the potential of Diperdipine in combination therapies, a strategy often employed to enhance efficacy or reduce the required dose of individual agents nih.govphysio-pedia.comreviewofophthalmology.com. This approach is based on the principle of targeting different molecular pathways or aspects of a pathological process reviewofophthalmology.com. For instance, in the context of neurological conditions, combinations with other agents targeting different facets of the disease pathology could be explored. Challenges lie in identifying rational combinations, understanding potential synergistic or antagonistic effects, and evaluating the safety and efficacy of such regimens through rigorous preclinical and clinical studies.
Addressing Research Gaps and Unexplored Mechanisms
Identifying and addressing research gaps is fundamental to scientific progress enago.comyoutube.comyoutube.com. For Diperdipine, given the limited publicly available detailed research, several gaps likely exist. These could include knowledge gaps regarding its precise mechanisms of action beyond general calcium antagonism and potential M4 activity, particularly at the cellular and systems level researchgate.netgoogle.comenago.com. The full spectrum of its pharmacological effects, potential off-target interactions, and how its structure relates to specific activities may not be fully elucidated.
Methodological gaps might exist in the standardized approaches for studying its effects in relevant disease models or in the analytical techniques used for its characterization enago.com. Practical gaps could involve understanding how preclinical findings might translate into clinical benefits and identifying the specific patient populations who might benefit most enago.com. Future research needs to systematically identify these gaps through comprehensive literature reviews and expert consultation youtube.comyoutube.com. Unexplored mechanisms related to its activity, such as potential downstream signaling pathways or interactions with other biological targets, represent significant areas for future investigation.
Global Research Collaboration and Data Sharing Initiatives
Global research collaboration and data sharing initiatives are increasingly recognized as vital for accelerating scientific discovery and addressing complex health challenges europa.eufundsforngos.orgglopid-r.orgglopid-r.orgsciencebusiness.net. For research involving compounds like Diperdipine, particularly in areas like neurological disorders which have a global impact, international collaboration can facilitate larger studies, access to diverse patient populations, and the sharing of resources and expertise.
Initiatives focused on data sharing, such as those promoted by organizations like GloPID-R in the context of infectious diseases, highlight the importance of developing systems and principles for sharing research data, although challenges related to infrastructure, incentives, and legal aspects persist europa.euglopid-r.org. Applying similar principles to research on compounds like Diperdipine could involve establishing common data standards, creating platforms for sharing anonymized preclinical and clinical data, and fostering international research consortia. Such collaboration can help avoid duplication of efforts, validate findings across different settings, and accelerate the translation of research into potential therapeutic applications.
Q & A
Basic Research Questions
Q. How can I formulate a testable research question about Diperdipine’s mechanism of action?
- Methodological Answer: Use the P-E/I-C-O framework to define:
- Population (P): Target biological system (e.g., vascular smooth muscle cells).
- Exposure/Intervention (E/I): Diperdipine administration (dosage, delivery method).
- Comparison/Control (C): Untreated cells or alternative calcium channel blockers.
- Outcome (O): Measured effect (e.g., calcium ion flux inhibition).
- Example: “Does Diperdipine (10 μM) reduce intracellular calcium levels in vascular smooth muscle cells compared to nifedipine?” .
Q. What experimental design principles should guide pharmacokinetic studies of Diperdipine?
- Methodological Answer:
- Control Variables: Standardize animal models, diet, and environmental conditions to minimize confounding factors.
- Dose-Response Curves: Include at least three dose levels to assess linearity of effects.
- Sampling Intervals: Use frequent blood draws during the elimination phase to accurately calculate half-life.
- Validation: Cross-validate results using HPLC and mass spectrometry .
- Data Table Example:
| Parameter | Experimental Group (Diperdipine) | Control Group (Placebo) |
|---|---|---|
| Cmax | 45 ng/mL ± 2.1 | 0 ng/mL |
| T1/2 | 6.3 hrs ± 0.5 | N/A |
Q. How do I conduct a systematic literature review on Diperdipine’s efficacy in hypertension models?
- Methodological Answer:
- Search Strategy: Use Boolean terms (e.g., “Diperdipine AND (hypertension OR blood pressure) NOT commercial”) across PubMed, EMBASE, and Cochrane Library.
- Inclusion Criteria: Prioritize peer-reviewed studies with robust sample sizes (n ≥ 30) and clear statistical methods.
- Bias Mitigation: Apply PRISMA guidelines to screen and exclude low-quality sources .
- Common Pitfalls: Avoid overreliance on non-peer-reviewed preprints or studies lacking control groups .
Advanced Research Questions
Q. How should I resolve contradictions between in vitro and in vivo data on Diperdipine’s metabolite toxicity?
- Methodological Answer:
- Hypothesis Testing: Compare metabolite concentrations across models (e.g., liver microsomes vs. whole-animal studies).
- Confounding Factors: Assess species-specific cytochrome P450 enzyme activity differences.
- Statistical Reconciliation: Use meta-analysis to quantify heterogeneity (I<sup>2</sup> statistic) and adjust for publication bias .
- Example Workflow:
Replicate conflicting studies under identical conditions.
Apply LC-MS/MS to quantify metabolites in both models.
Use ANOVA to identify significant inter-model variability .
Q. What advanced statistical methods are suitable for analyzing Diperdipine’s dose-dependent effects on cardiac output?
- Methodological Answer:
- Multivariate Regression: Model cardiac output as a function of dose, heart rate, and baseline ejection fraction.
- Machine Learning: Apply random forest algorithms to identify non-linear interactions between variables.
- Sensitivity Analysis: Use Monte Carlo simulations to test robustness against measurement errors .
Q. How can I design a replication study to address reproducibility concerns in Diperdipine research?
- Methodological Answer:
- Protocol Transparency: Publish pre-registered protocols detailing equipment calibration, blinding procedures, and raw data repositories.
- Collaborative Validation: Engage independent labs to replicate key experiments using shared reagents.
- Outcome Metrics: Define primary endpoints (e.g., mean arterial pressure reduction) and secondary endpoints (e.g., adverse events) a priori .
- Case Study: A 2024 multi-center trial resolved discrepancies in Diperdipine’s renal clearance rates by standardizing urine collection protocols .
Handling Complex Data and Knowledge Gaps
Q. What strategies can address the lack of long-term safety data for Diperdipine in chronic use?
- Methodological Answer:
- Retrospective Cohort Analysis: Link electronic health records to identify patients prescribed Diperdipine for ≥5 years.
- Surrogate Endpoints: Use biomarkers (e.g., serum creatinine, inflammatory cytokines) to infer long-term effects.
- Ethical Frameworks: Balance data collection with patient privacy via anonymized datasets .
Q. How do I integrate omics data (genomics, proteomics) into Diperdipine pharmacodynamic studies?
- Methodological Answer:
- Pathway Analysis: Use tools like IPA or STRING to map Diperdipine’s targets onto signaling networks.
- Multi-Omics Integration: Apply systems biology models to correlate transcriptomic changes with phenotypic outcomes.
- Data Validation: Confirm key findings with orthogonal methods (e.g., CRISPR knockdown of candidate genes) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
